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Compound of Interest

Compound Name:
1-(4-Aminophenyl)-4-(4-

hydroxyphenyl)piperazine

Cat. No.: B109296 Get Quote

An Essential Intermediate in Pharmaceutical Synthesis

Introduction
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, with CAS number 74853-08-0, is a key

chemical intermediate, most notably in the synthesis of the potent triazole antifungal agent,

Posaconazole. Its specific molecular architecture is crucial for the efficacy of the final active

pharmaceutical ingredient. This technical guide provides a comprehensive analysis of its

structural features, drawing upon available spectroscopic data, crystallographic information

from closely related structures, and an examination of its role in relevant biological pathways.

This document is intended for researchers, scientists, and professionals involved in drug

discovery and development.

Physicochemical Properties
Basic physicochemical properties of the title compound are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₆H₁₉N₃O [1]

Molecular Weight 269.34 g/mol [1]

Appearance
White to light brown solid

powder
[2]

Melting Point 234-240 °C [2]

Storage
Keep in dark place, inert

atmosphere, room temperature
[1]

Structural and Spectroscopic Analysis
A detailed structural elucidation of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is

critical for its quality control and to understand its reactivity in synthetic processes.

Crystallographic Data
While a single-crystal X-ray structure for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
is not publicly available, analysis of the closely related compound, 1-[4-(4-

Hydroxyphenyl)piperazin-1-yl]ethanone, provides valuable insights into the expected solid-state

conformation. In this analog, the piperazine ring adopts a chair conformation. It is anticipated

that the piperazine ring in the title compound will also favor a chair conformation to minimize

steric strain.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the title

compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

6.98-6.46 m 8H
Aromatic Protons

(C₆H₄)
[3]

4.56 s 2H NH₂ [3]

3.75 s 1H OH [3]

3.17-2.98 m 8H
Piperazine

Protons (CH₂)
[3]

Solvent: DMSO-

d₆, Frequency:

400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~153 C-OH (hydroxyphenyl)

~150 C-NH₂ (aminophenyl)

~130 C-N (aminophenyl)

~125 C-N (hydroxyphenyl)

~118 Aromatic CH (hydroxyphenyl)

~115 Aromatic CH (aminophenyl)

~50 Piperazine CH₂ (adjacent to hydroxyphenyl)

~48 Piperazine CH₂ (adjacent to aminophenyl)

Note: These are predicted values based on

structure-correlation charts and data from

similar piperazine-containing compounds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2950-2800 Medium
Aliphatic C-H stretching

(piperazine)

1620-1580 Strong
Aromatic C=C stretching and

N-H bending

1510 Strong Aromatic C=C stretching

1250 Strong C-O stretching (phenol)

1220 Strong Aromatic C-N stretching

Note: Predicted values are

based on typical vibrational

frequencies for the functional

groups present in the

molecule.

Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z Interpretation

269 [M]⁺ (Molecular Ion)

177 [M - C₆H₅O]⁺

162 [M - C₆H₆NO]⁺

120 [H₂N-C₆H₄-N-CH₂]⁺

92 [C₆H₅-NH]⁺

Note: Fragmentation pattern is predicted based

on the analysis of similar phenylpiperazine

structures, where cleavage of the bonds

connecting the piperazine ring to the aromatic

rings is a common pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed experimental protocols are crucial for the consistent synthesis and analysis of 1-(4-
Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Synthesis Protocol
A common synthetic route involves the reaction of a protected or precursor form of one of the

aromatic rings with piperazine, followed by functional group manipulation. One documented

method is the reduction of a nitro-group precursor.[4]

Example Protocol: Reduction of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine[4]

Suspension: Suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol

at room temperature under a nitrogen atmosphere.

Catalyst Addition: Add a palladium on charcoal catalyst (5% Pd).

Degassing: Degas the suspension multiple times.

Heating: Heat the reaction mixture to 70-75 °C.

Reducing Agent Addition: Slowly add a solution of sodium hypophosphite monohydrate in

water over several hours while maintaining the temperature.

Work-up: After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to

~7.1 with sodium hydroxide to precipitate the product.

Purification: The product is filtered, washed with water and methanol, and then dried under

vacuum.

Spectroscopic Analysis Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable

deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For

¹³C NMR, a proton-decoupled sequence is typically used.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder

in an agate mortar.

Press the mixture in a die under high pressure to form a transparent pellet.

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as

methanol or acetonitrile.

Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization

source (e.g., Electrospray Ionization - ESI) and analyze the resulting mass-to-charge ratios.

For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Visualizations
Molecular Structure
Caption: Molecular structure of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Synthetic Workflow
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the title compound via reduction.

Biological Signaling Pathway Context
As an intermediate for Posaconazole, the biological relevance of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine is linked to the mechanism of action of this antifungal drug.

Posaconazole targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the

synthesis of ergosterol, a vital component of the fungal cell membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b109296?utm_src=pdf-body-img
https://www.benchchem.com/product/b109296?utm_src=pdf-body
https://www.benchchem.com/product/b109296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal Cell
Lanosterol

Lanosterol 14α-demethylase (CYP51)

Substrate

Ergosterol Precursors

Catalyzes

Disrupted Membrane Integrity

Ergosterol

Fungal Cell Membrane

Incorporation

Posaconazole

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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